Technical Guide: L-Asparagine Monohydrate Amide-15N for NMR Applications
Technical Guide: L-Asparagine Monohydrate Amide-15N for NMR Applications
Executive Summary
L-Asparagine monohydrate amide-15N (Asn-
This specificity eliminates spectral crowding in the backbone region, making it an indispensable tool for two primary applications:
-
Structural Biology: Direct observation of side-chain hydrogen bonding networks (e.g., Asn-ladder motifs, T-loops) without backbone interference.
-
Drug Development: Real-time monitoring of L-Asparaginase activity—a critical chemotherapeutic enzyme for Acute Lymphoblastic Leukemia (ALL)—by tracking the release of
during hydrolysis.
Part 1: Physicochemical & Isotopic Specifications[1]
The utility of Asn-
Table 1: Technical Specifications
| Property | Specification | Critical Note for NMR |
| Chemical Formula | Includes water of crystallization in MW calc. | |
| Molecular Weight | 151.13 g/mol | +1 Da shift vs. natural abundance (150.13). |
| Isotopic Enrichment | High enrichment is vital for sensitivity in HSQC experiments. | |
| Label Position | Amide Nitrogen ( | Backbone amine ( |
| Solubility | ~25 mg/mL ( | Moderate solubility; heating >40°C aids dissolution but risks deamidation. |
| pKa Values | Side-chain amide is non-ionizable in physiological range. |
Part 2: NMR Spectral Characteristics[1][2][3][4]
The "Clean" Spectrum Advantage
In uniformly labeled proteins, the
Using Asn-
Chemical Shift Fingerprint
-
Nitrogen (
): Typically resonates between 110 – 116 ppm . -
Protons (
): The side-chain amide group contains two protons ( and ).-
Restricted Rotation: In structured proteins, restricted rotation around the
bond results in two distinct proton peaks (distinct chemical environments). -
Fast Exchange: In free amino acid form or flexible loops, these may average to a single degenerate signal unless temperature is lowered.
-
Exchange Dynamics & pH Sensitivity
The detection of Asn side-chain amides is governed by the solvent exchange rate (
-
Mechanism: Base-catalyzed exchange.
-
Implication: At pH > 7.0,
increases, causing signal broadening or disappearance (the "bleaching" effect). -
Optimization: Experiments are best conducted at pH 5.0 – 6.5 to minimize exchange broadening while maintaining biological relevance.
Part 3: Application - L-Asparaginase Enzymatic Assay
This is the standard-bearer application for drug development. L-Asparaginase depletes circulating Asparagine, starving leukemic cells.[1][2] NMR using Asn-
The Mechanism
The enzyme hydrolyzes L-Asparagine into L-Aspartic Acid and Ammonia.
Experimental Workflow (DOT Visualization)
Figure 1: Workflow for monitoring L-Asparaginase activity. The reaction is self-validating: the disappearance of the substrate signal must stoichiometrically match the appearance of the product signal.
Detailed Protocol
-
Sample Preparation:
-
Dissolve 5 mM L-Asparagine-amide-15N in 500
L of buffer (50 mM Sodium Phosphate, pH 7.0, 10% ). -
Note: Do not use Ammonium buffers (e.g., Ammonium Acetate) as they will obscure the product signal if natural abundance background is high (though 15N labeling mitigates this).
-
-
Baseline Scan:
-
Acquire a 1D
-filtered proton spectrum (or 1D direct detect if sensitivity allows). -
Confirm the Asn doublet/triplet at
ppm.
-
-
Reaction Initiation:
-
Add L-Asparaginase (e.g., 1-5 Units) directly to the NMR tube.
-
Mix by inversion immediately.
-
-
Kinetic Monitoring:
-
Acquire pseudo-2D series (successive 1D spectra) every 2-5 minutes.
-
Signal Evolution: Watch for the decrease of the Asn amide signal and the emergence of the Ammonium (
) triplet (coupling to 4 protons) centered at ppm (referenced to liquid NH3) or ppm (referenced to nitromethane).
-
Part 4: Handling, Preparation & Quality Control
Storage and Stability
-
Hygroscopicity: The monohydrate is stable, but the anhydrous form is hygroscopic. Store the monohydrate at Room Temperature (20-25°C) , desiccated.
-
Deamidation Risk: Avoid prolonged storage in solution at pH > 8.0 or pH < 3.0. If solutions must be stored, freeze at -20°C.
Quality Control: The "Self-Validating" Check
Before committing valuable protein samples or enzymes, perform this purity check:
-
Dissolve a small aliquot in
. -
Run a 1D
NMR. -
Check: Integration of the
-proton (approx 3.9 ppm) vs. the -protons (approx 2.8-2.9 ppm). -
Impurity Flag: If you see a second set of multiplets slightly shifted, it indicates the presence of L-Aspartic acid (hydrolysis product) or D-isomer contamination.
References
-
Cambridge Isotope Laboratories. (n.d.). L-Asparagine[3][1][2][4][5]·H2O (amide-15N, 98%) Product Data. Retrieved from
-
MedChemExpress. (n.d.).[2] L-Asparagine-amide-15N monohydrate Datasheet.[2] Retrieved from
-
Verma, S., et al. (2023). "Profiling Enzyme Activity of L-Asparaginase II by NMR-Based Methyl Fingerprinting." Journal of the American Chemical Society.[6][7]
-
Chan, C., et al. (2015). "Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy." Journal of Biomolecular NMR.
-
Schmitz, M., et al. (2025).[8] "A Fluorometric Assay for L-Asparaginase Activity and Monitoring." (Contextual reference for assay validation comparison).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Asparagine-amide-15N (monohydrate) - MedChem Express [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. isotope.com [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Profiling Enzyme Activity of l-Asparaginase II by NMR-Based Methyl Fingerprinting at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
